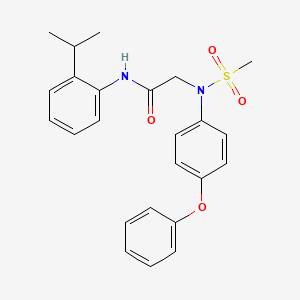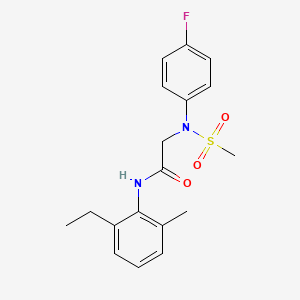![molecular formula C22H21ClN2O3S B3551435 N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551435.png)
N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a protein kinase that plays a crucial role in regulating cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer.
Mécanisme D'action
N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the α and β subunits, resulting in increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Activation of AMPK by this compound also leads to increased mitochondrial biogenesis and fatty acid oxidation through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity through the activation of AMPK. In adipocytes, this compound increases glucose uptake and lipolysis. In liver cells, this compound increases fatty acid oxidation and decreases gluconeogenesis. This compound has also been shown to have anti-inflammatory effects in macrophages and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages as a research tool. It is a potent and selective activator of AMPK, allowing for the specific study of AMPK signaling pathways. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other proteins such as protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3). Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other cellular signaling pathways, such as the mTOR and MAPK pathways. Additionally, further research is needed to determine the long-term effects of this compound on cellular metabolism and to evaluate its potential as a therapeutic agent for the treatment of metabolic disorders.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. This compound has also been shown to increase fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells and liver cells. These effects of this compound on cellular energy metabolism make it a promising candidate for the treatment of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-5-3-4-6-18(16)15-25(29(2,27)28)21-13-7-17(8-14-21)22(26)24-20-11-9-19(23)10-12-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRJRCJSWHEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylbutanamide](/img/structure/B3551352.png)
![N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3551367.png)
![methyl 4-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3551376.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3551394.png)

![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3551403.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3551409.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551411.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3551414.png)
![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551427.png)
![2-methoxy-3-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3551428.png)
